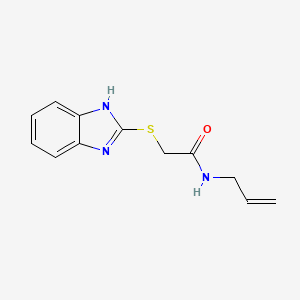![molecular formula C22H22N2O3S B10890921 (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10890921.png)
(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE is a complex organic molecule that features a thiazole ring, a pyrrolidine ring, and a benzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Attachment of the Benzyl Ether Group: The benzyl ether group is typically introduced through a Williamson ether synthesis, where a phenol derivative reacts with a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, phenol derivatives, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3-methoxybenzaldehyde
- 5-Methoxy-2-(1-methyl-4-piperidinyl)-3-pyrrolidinyl-1H-benzimidazole
- 4-Benzyloxy-3-methoxybenzoic acid
Uniqueness
5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C22H22N2O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H22N2O3S/c1-26-19-13-17(9-10-18(19)27-15-16-7-3-2-4-8-16)14-20-21(25)23-22(28-20)24-11-5-6-12-24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3/b20-14- |
InChI Key |
NDDCQIJVDVKGML-ZHZULCJRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10890843.png)
![1-(butan-2-yl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10890847.png)

![4-(3-methylthiophen-2-yl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10890852.png)
![(2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B10890864.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10890868.png)
![3-chloro-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10890869.png)
![Methyl 3-chloro-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10890874.png)
![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B10890879.png)
![ethyl 4-{[(2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B10890889.png)
![N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10890890.png)
![3-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10890907.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine](/img/structure/B10890908.png)
